3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Overview
Description
The closest compound I found is 3-amino-4-(piperidin-1-yl)benzamide . This compound is used for proteomics research . Its molecular weight is 219.28 and its molecular formula is C12H17N3O .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and functional groups. Protodeboronation of pinacol boronic esters is a type of reaction that might be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and refractive index. For the related compound 3-amino-4-(piperidin-1-yl)benzamide, the predicted properties are as follows: melting point is 175.52° C, boiling point is 411.1° C at 760 mmHg, density is 1.2 g/cm3, and refractive index is n20D 1.62 .Scientific Research Applications
Synthesis and Biological Potential
New Enolate-Carbodiimide Rearrangement : A three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines involving a novel rearrangement has been developed. These imino-analogues of well-known piperidine-2,4-diones serve as promising building blocks in the synthesis of bio-/pharmacologically relevant compounds (Kuznetsov et al., 2016).
Synthesis of Novel Quinoline Derivatives : An efficient method for synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones has been developed. These compounds, obtained through intermediate stages involving piperidinium salts, highlight the versatility of such chemical structures in heterocyclization reactions with aromatic amines, leading to potential pharmacological applications (Dzhavakhishvili et al., 2008).
Stereochemistry in Thiol Additions : Research on piperidine-catalyzed additions of thiols to acetylenic ketones has contributed to understanding the stereochemical outcomes of such reactions, which are crucial for designing compounds with desired biological activities (Omar & Basyouni, 1974).
DNA Ligand Development : A study focused on the synthesis of new derivatives of 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione by introducing cyclic amines. These modifications enhance the compounds' affinity to DNA duplexes and decrease their affinity to G-quadruplexes, indicating their potential as antitumor compounds or chemical probes (Андреева et al., 2020).
Aromatase Inhibitors for Cancer Therapy : The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis highlight the application of such compounds in addressing hormone-dependent breast cancer. The study emphasizes the importance of structural modifications for enhancing biological activity (Hartmann & Batzl, 1986).
properties
IUPAC Name |
1,1-dioxo-4-piperidin-1-ylthiolan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c10-8-6-14(12,13)7-9(8)11-4-2-1-3-5-11;;/h8-9H,1-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNFYXNZAEMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CS(=O)(=O)CC2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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